molecular formula C15H27NO3 B13570908 Tert-butyl 4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate

Tert-butyl 4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate

Cat. No.: B13570908
M. Wt: 269.38 g/mol
InChI Key: HUNBQHSQDCOVFO-UHFFFAOYSA-N
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Description

Tert-butyl 4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and a decahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of functional groups, followed by cyclization and subsequent functionalization to introduce the tert-butyl and hydroxymethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological processes and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Uniqueness

Tert-butyl 4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-6-9-15(11-17)8-5-4-7-12(15)16/h12,17H,4-11H2,1-3H3

InChI Key

HUNBQHSQDCOVFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CO

Origin of Product

United States

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